molecular formula C9H11NO3 B8667239 4-amino-2-methoxyphenyl acetate

4-amino-2-methoxyphenyl acetate

Cat. No.: B8667239
M. Wt: 181.19 g/mol
InChI Key: MPDOIIJUXYHTJH-UHFFFAOYSA-N
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Description

4-amino-2-methoxyphenyl acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of aniline, featuring both acetoxy and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxyphenyl acetate typically involves the acetylation of 3-methoxyaniline. One common method is to react 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-amino-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-Hydroxy-3-methoxyaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-amino-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-methoxyphenyl acetate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and form 3-methoxyaniline, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

    4-Acetoxy-3-methoxystyrene: Similar in structure but with a vinyl group instead of an amino group.

    3-Methoxyaniline: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    4-Hydroxy-3-methoxyaniline: Similar but with a hydroxyl group instead of an acetoxy group.

Uniqueness: 4-amino-2-methoxyphenyl acetate is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4-amino-2-methoxyphenyl) acetate

InChI

InChI=1S/C9H11NO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3

InChI Key

MPDOIIJUXYHTJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-acetoxy-3-methoxynitrobenzene (8.5 g, 40 mmol) in ethanol (175 ml) containing 10% palladium-on-charcoal catalyst (50% in water, 0.5 g) was stirred under hydrogen at atmospheric pressure for 1.5 hours. The catalyst was removed by filtration and the volatiles were removed by evaporation to give 4-acetoxy-3-methoxyaniline as an oil (6.92 g, 95%).
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8.5 g
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175 mL
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0.5 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of the 2-methoxy-4-nitrophenyl acetate prepared in Part A (99.2 mg, 0.47 mmol) in EtOAc (4.5 mL) was added palladium on carbon (33.0 mg, 5% dry basis, Degussa type: 50% water content). The suspension was hydrogenated (1 atm, balloon) for 3 h, filtered through CELITE® and the filter cake was rinsed with MeOH (5×10 mL). Evaporation of the combined filtrates gave the desired aniline (84.8 mg, quant.) as a brown oil: MS (electrospray, + ions) m/z 182 (M+H).
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0 (± 1) mol
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4.5 mL
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33 mg
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